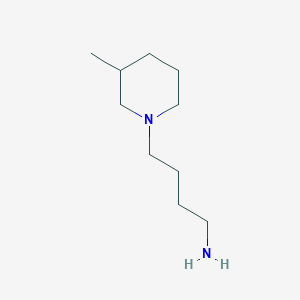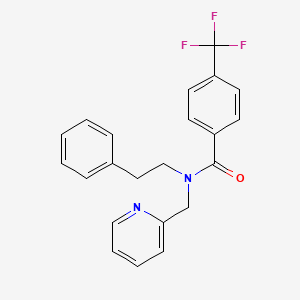
4-((叔丁基二苯基硅烷基)氧基)-2,2-二甲基丁烷-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol is an organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a hydroxyl group. This compound is commonly used in organic synthesis, particularly in the protection of alcohols due to the stability provided by the TBDPS group under various reaction conditions .
科学研究应用
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol is widely used in scientific research for:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: In the development of pharmaceuticals where the stability of the TBDPS group is advantageous.
Industry: In the production of fine chemicals and intermediates for various applications
作用机制
Target of Action
The compound 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol, also known as 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2,2-dimethyl-, is primarily used as a protecting group for alcohols . The primary targets of this compound are therefore the hydroxyl groups present in various organic molecules .
Mode of Action
The compound acts by attaching itself to the hydroxyl group, thereby protecting it from reactions that it might otherwise undergo . This is achieved through the formation of a silyl ether, which is stable under a variety of conditions .
Biochemical Pathways
The compound is used in the synthesis of peptides . It is involved in the formation of silyl ethers, which are used as protecting groups in organic synthesis . The downstream effects of this include the ability to carry out complex organic syntheses without unwanted reactions occurring at the protected hydroxyl groups .
Result of Action
The primary result of the action of this compound is the protection of hydroxyl groups, allowing for more complex organic syntheses to be carried out . This can lead to the creation of a wide variety of organic compounds, including peptides .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under a variety of conditions, making it suitable for use in different environments . The presence of a fluoride source can lead to the removal of the protecting group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol typically involves the reaction of 2,2-dimethylbutan-1-ol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2,2-dimethylbutan-1-ol+TBDPS-Cl→4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of packed-bed reactors with immobilized enzymes can also be employed for enantioselective synthesis .
化学反应分析
Types of Reactions
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources such as TBAF (Tetrabutylammonium fluoride) are used to remove the TBDPS group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of deprotected alcohols or other functionalized derivatives.
相似化合物的比较
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Triisopropylsilyl (TIPS) ethers
- Trimethylsilyl (TMS) ethers
Uniqueness
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutan-1-ol is unique due to the increased steric bulk and stability provided by the TBDPS group compared to other silyl ethers. This makes it particularly useful in reactions requiring strong resistance to acidic and nucleophilic conditions .
属性
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2Si/c1-21(2,3)25(19-12-8-6-9-13-19,20-14-10-7-11-15-20)24-17-16-22(4,5)18-23/h6-15,23H,16-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASDLTDKOPBSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)
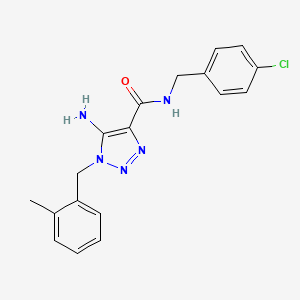
![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/new.no-structure.jpg)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)
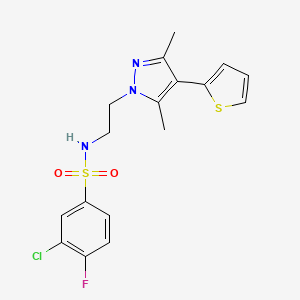
![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)
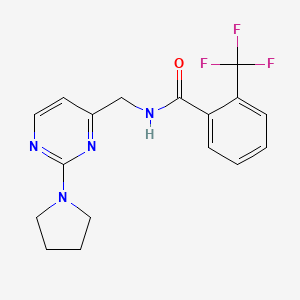
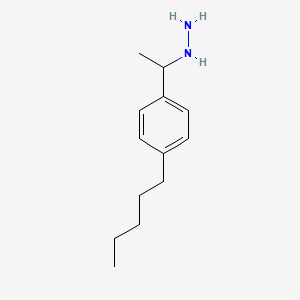
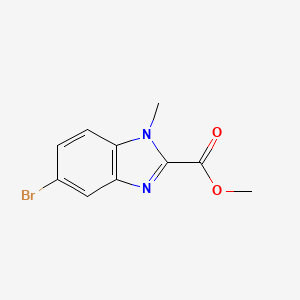
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)
![Methyl 4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2504255.png)
![1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2504256.png)
